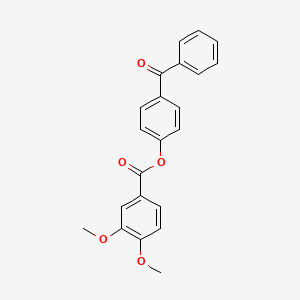
3-(benzoylamino)-N-(3-methylphenyl)benzamide
Descripción general
Descripción
3-(benzoylamino)-N-(3-methylphenyl)benzamide, commonly known as BMB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in treating various diseases due to its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of BMB is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. In cancer cells, BMB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BMB has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. In neurological disorders, BMB has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
BMB has been shown to have various biochemical and physiological effects. In cancer cells, BMB has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and BMB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMB has several advantages for lab experiments, including its synthetic accessibility, relatively low cost, and well-established synthesis method. However, BMB has some limitations, including its low solubility in water and its potential for cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on BMB. One area of research is to further elucidate the mechanism of action of BMB, particularly in neurological disorders. Another area of research is to explore the potential use of BMB in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, there is potential for the development of BMB analogs with improved solubility and bioavailability.
Aplicaciones Científicas De Investigación
BMB has been studied for its potential use in treating various diseases such as cancer, inflammatory diseases, and neurological disorders. In cancer research, BMB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and BMB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-benzamido-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-5-11-18(13-15)22-21(25)17-10-6-12-19(14-17)23-20(24)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHPMHVCVVXQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbenzamide](/img/structure/B4855299.png)

![3-[(3-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4855314.png)

![7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855327.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4855332.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4855354.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4855370.png)
![3-bromo-5-[3-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4855378.png)
![1-[2-(benzylamino)-4-methyl-5-pyrimidinyl]ethanone](/img/structure/B4855382.png)
![4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4855387.png)

![3-{3-(4-biphenylyl)-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4855397.png)